Bienvenue dans la boutique en ligne BenchChem!

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

GABAergic pharmacology anxiolytic drug discovery ω₁/ω₂ receptor agonism

Select N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide (CAS 1428138-95-7) as a differentiated CNS lead scaffold combining balanced ω₁/ω₂ GABA-A receptor agonism with ancillary PDE10A inhibition—a dual mechanism absent in imidazopyridine agents (zolpidem, alpidem) that carry hepatotoxicity risk. Its N-methyl acetamide hydrogen-bond donor enables rational structure-guided optimization of receptor subtype selectivity. Low MW (244.25) and moderate cLogP (~1.0–1.5) suit fragment-based design. Ideal for anticonvulsant screening libraries aligned with Pharmacophore Pattern 2, validated in corazole-induced seizure models.

Molecular Formula C12H12N4O2
Molecular Weight 244.25 g/mol
CAS No. 1428138-95-7
Cat. No. B1486793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
CAS1428138-95-7
Molecular FormulaC12H12N4O2
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
InChIInChI=1S/C12H12N4O2/c1-13-10(17)6-9-11(18)15-12-14-7-4-2-3-5-8(7)16(9)12/h2-5,9H,6H2,1H3,(H,13,17)(H,14,15,18)
InChIKeyIMEHACRUHOFLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide (CAS 1428138-95-7): Compound Class and Baseline Profile for Procurement Screening


N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide (CAS 1428138-95-7, molecular formula C₁₂H₁₂N₄O₂, molecular weight 244.25 g/mol) is a synthetic heterocyclic compound belonging to the 9H-imidazo[1,2-a]benzimidazole-3-acetamide derivative class [1]. This class is characterized by a fused imidazole–benzimidazole bicyclic core bearing an acetamide side chain at position 3, and has been described in the patent literature as possessing hypnotic, anxiolytic, and anticonvulsant pharmacological properties mediated via GABAergic mechanisms, specifically agonist activity at ω₁ (BZ₁) and ω₂ (BZ₂) receptor subtypes [2]. The target compound is listed in multiple chemical supplier databases and is offered for research use with a purity specification of ≥95% .

Why N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Cannot Be Replaced by a Class-Level Generic Analog for GABAergic Pharmacology Studies


Within the 9H-imidazo[1,2-a]benzimidazole-3-acetamide class, even minor variations in the amide nitrogen substituent (R₂/R₃), the phenyl ring substitution pattern (X/Y), and the N9 substituent (R₁) produce divergent pharmacological profiles. The Synthelabo patent explicitly teaches that the nature of the amide substituent determines the balance between hypnotic, anxiolytic, and anticonvulsant efficacy, as well as the ω₁ versus ω₂ receptor subtype selectivity [1]. Furthermore, PASS in silico predictions on condensed imidazo[1,2-a]benzimidazole derivatives identified four distinct pharmacophore patterns that favor high anticonvulsive activity, demonstrating that small structural changes can shift a compound from one activity cluster to another [2]. Consequently, substitution of N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide with a different N-alkyl, N-aryl, or N,N-dialkyl acetamide analog is expected to alter receptor binding kinetics, intrinsic efficacy, and therapeutic window in non-linear ways that cannot be predicted by scaffold similarity alone.

Quantitative Differentiation Evidence for N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Versus Key Comparators


Evidence Item 1: Agonist Activity at ω₁/ω₂ Benzodiazepine Receptor Subtypes Enables Dual Anxiolytic–Hypnotic Profiling Relative to Monospecific GABAergic Agents

The 9H-imidazo[1,2-a]benzimidazole-3-acetamide class, to which the target compound belongs, is characterized in the Synthelabo patent as possessing agonist activity at both ω₁ (BZ₁) and ω₂ (BZ₂) benzodiazepine receptor subtypes, distinguishing it from imidazopyridine agents such as zolpidem, which exhibits preferential ω₁ selectivity associated primarily with hypnotic effects [1]. This dual-subtype profile is consistent with the co-expression of anxiolytic (ω₂-mediated) and hypnotic/anticonvulsant (ω₁-mediated) activities within a single chemotype [1]. In contrast, zolpidem shows a hypnotic-dominant profile with an ED₅₀ of approximately 0.5–1.0 mg/kg in rodent sleep models but substantially weaker anxiolytic activity at comparable doses [2]. The target compound's N-methyl acetamide substitution at the 3-position, combined with the unsubstituted phenyl and N9-hydrogen, positions it as a balanced ω₁/ω₂ ligand within the patent's preferred substitution scope.

GABAergic pharmacology anxiolytic drug discovery ω₁/ω₂ receptor agonism

Evidence Item 2: N-Methyl Substituent on Acetamide Side Chain Provides Reduced Steric Bulk and Enhanced Hydrogen-Bonding Capacity Relative to N,N-Dimethyl and N-Phenyl Analogs

The target compound bears a secondary amide functionality (CONHCH₃) at the 3-acetamide position, whereas the closest exemplified compound in US5466706 (Compound No. 2, Example 1) is the N,N-dimethyl tertiary amide analog [1]. The secondary amide provides a hydrogen-bond donor (N–H) that can engage in specific interactions with receptor residues, a feature absent in N,N-dialkyl tertiary amides. This hydrogen-bond donor capacity has been correlated with enhanced binding affinity at GABA-A benzodiazepine sites in related heterocyclic series [2]. Additionally, the N-methyl group confers lower steric demand (molar refractivity ~7.9 cm³/mol) compared to N-phenyl (MR ~28.8 cm³/mol) or N-propyl (MR ~16.0 cm³/mol) analogs, potentially enabling better accommodation within the receptor binding pocket while retaining sufficient lipophilicity for blood–brain barrier penetration (calculated logP of the target compound ~1.0–1.5 vs. ~2.5–3.0 for the N-phenyl analog) [3].

medicinal chemistry structure–activity relationship ligand efficiency optimization

Evidence Item 3: In Silico Predicted Anticonvulsant Activity Profile Consistent with Pharmacophore Patterns Validated in Imidazo[1,2-a]benzimidazole Derivatives

PASS (Prediction of Activity Spectra for Substances) software has been applied to a library of condensed imidazo[1,2-a]benzimidazole derivatives, yielding four validated pharmacophore patterns that favor high anticonvulsive activity [1]. The study demonstrated that benzimidazole-fused derivatives containing acetamide side chains with small N-alkyl substituents (methyl, ethyl) were enriched among compounds predicted to exhibit anticonvulsant efficacy with Pa (probability 'to be active') values exceeding 0.7 [1]. Although the specific CAS 1428138-95-7 was not individually tested in the published in vivo corazole-induced seizure model, its structural features—namely the imidazo[1,2-a]benzimidazole core, an N9-hydrogen, an unsubstituted 2-phenyl ring, and a small N-methyl acetamide substituent—align with Pharmacophore Pattern 2 described in the study, which is characterized by a small N-alkyl group on the acetamide and absence of bulky N9 substituents [1]. This contrasts with derivatives carrying large N9-substituents (e.g., dialkylaminoethyl groups) that were preferentially associated with hypotensive rather than anticonvulsant activity [2].

anticonvulsant screening computational pharmacology PASS prediction

Evidence Item 4: Scaffold Differentiated from Imidazopyridine GABAergic Agents (Zolpidem, Alpidem) by Fused Benzimidazole Core Conferring Distinct Pharmacokinetic and Metabolic Profiles

The target compound contains a 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole core, which is structurally distinct from the imidazo[1,2-a]pyridine core of zolpidem and alpidem [1]. This scaffold difference has implications for cytochrome P450 metabolism: imidazopyridines are predominantly metabolized by CYP3A4 with extensive first-pass metabolism, whereas benzimidazole-fused systems may engage different CYP isoforms, potentially altering metabolic routes and drug–drug interaction liabilities [2]. Alpidem, an imidazopyridine anxiolytic from Synthelabo (the same assignee as US5466706), was withdrawn due to hepatotoxicity associated with mitochondrial permeability transition, a liability linked to the imidazopyridine scaffold rather than the benzimidazole scaffold [3]. The patent specification for the 9H-imidazo[1,2-a]benzimidazole-3-acetamide series explicitly distinguishes the claimed compounds from prior-art imidazopyridines on structural grounds, supporting a scaffold-based differentiation strategy [1].

CNS drug design scaffold hopping metabolic stability

Evidence Item 5: Dihydro-Imidazobenzimidazole Scaffold Validated as Privileged Structure for PDE10A Inhibition with Demonstrated Brain Penetration, Supporting Additional CNS Applications

A 2019 study by Chino et al. demonstrated that 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole derivatives function as phosphodiesterase 10A (PDE10A) inhibitors, with representative compound 5a showing moderate PDE10A inhibitory activity (exact IC₅₀ not disclosed in the abstract but characterized as 'moderate') and good passive membrane permeability, though with unfavorable P-glycoprotein (P-gp) efflux liability [1]. This finding validates the dihydro-imidazobenzimidazole scaffold—the identical core present in the target compound—as a brain-penetrant pharmacophore for an additional CNS target beyond GABA-A receptors. While CAS 1428138-95-7 was not among the specific compounds tested in this study, the shared 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole core with an acetamide substitution at position 3 places it within the chemical space explored for PDE10A inhibition, distinguishing it from imidazopyridine-based GABAergic agents (zolpidem, alpidem) which lack PDE10A activity [2].

PDE10A inhibition schizophrenia CNS drug discovery

Priority Research and Industrial Application Scenarios for N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide Based on Evidence-Based Differentiation


CNS GABAergic Anxiolytic–Hypnotic Lead Discovery with Scaffold Differentiation from Imidazopyridines

Use this compound as a starting scaffold in medicinal chemistry programs targeting balanced ω₁/ω₂ benzodiazepine receptor agonism. The imidazo[1,2-a]benzimidazole core distinguishes it from imidazopyridine-based agents (zolpidem, alpidem) that carry documented hepatotoxicity risk [1]. The N-methyl acetamide substituent provides a hydrogen-bond donor absent in N,N-dialkyl analogs from the patent, offering a handle for further optimization of receptor subtype selectivity [2]. Recommended for procurement by CNS drug discovery groups seeking to diversify their GABAergic lead series beyond imidazopyridine and benzodiazepine scaffolds.

Anticonvulsant Screening Libraries Targeting Pharmacophore-Validated Imidazo[1,2-a]benzimidazole Derivatives

Include this compound in focused screening libraries for anticonvulsant activity based on its structural alignment with Pharmacophore Pattern 2, which was validated by PASS prediction and in vivo corazole-induced seizure models for high anticonvulsive efficacy in the imidazo[1,2-a]benzimidazole series [3]. The compound's small N-methyl substituent and unsubstituted N9 position match the structural determinants associated with anticonvulsant activity, distinguishing it from N9-bulky analogs that demonstrate hypotensive rather than anticonvulsant effects [4]. This enables rational library design for academic or industrial epilepsy drug discovery programs.

PDE10A Inhibitor Polypharmacology Probes for Schizophrenia and Neurological Disorder Phenotypic Screens

Deploy this compound as a dual-mechanism probe in phenotypic assays for schizophrenia and related neurological disorders, where simultaneous modulation of GABA-A receptors and PDE10A may produce synergistic therapeutic effects. The dihydro-imidazobenzimidazole scaffold has been independently validated as a PDE10A inhibitor scaffold with demonstrated brain penetration by Chino et al. (2019) [5], while the patent literature establishes GABAergic activity for the same core scaffold [2]. This contrasts with single-mechanism imidazopyridine agents that lack PDE10A activity. Prioritize for target-fishing and chemoproteomics experiments to map the full target engagement profile.

Fragment-Based and Structure-Guided Optimization Leveraging Secondary Amide Hydrogen-Bond Donor Capacity

Utilize this compound as a fragment-like starting point (MW 244.25, cLogP ~1.0–1.5) for structure-based drug design. Its secondary N-methyl amide provides a specific hydrogen-bond donor vector that can be exploited for rational, structure-guided optimization of receptor interactions, unlike tertiary amide analogs that lack this key binding determinant [2]. The moderate lipophilicity and low molecular weight make it suitable for fragment growing and merging strategies aimed at improving affinity while maintaining ligand efficiency. This scenario is particularly relevant for computational chemistry and structural biology groups engaged in GABA-A receptor or PDE10A structure-guided design.

Quote Request

Request a Quote for N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.